2-(Biphenyl-4-ylmethyl)propanedioic acid
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Overview
Description
2-(Biphenyl-4-ylmethyl)propanedioic acid is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . This compound is characterized by the presence of a biphenyl group attached to a propanedioic acid moiety, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-ylmethyl)propanedioic acid typically involves the reaction of biphenyl-4-carboxaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-ylmethyl)propanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-(Biphenyl-4-ylmethyl)propanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-ylmethyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The biphenyl group allows for strong π-π interactions with aromatic residues in proteins, while the propanedioic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-carboxylic acid
- Biphenyl-4-methanol
- Biphenyl-4-acetic acid
Comparison
2-(Biphenyl-4-ylmethyl)propanedioic acid is unique due to the presence of both a biphenyl group and a propanedioic acid moiety. This combination allows for a diverse range of chemical reactions and interactions, making it more versatile compared to similar compounds .
Properties
Molecular Formula |
C16H14O4 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[(4-phenylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C16H14O4/c17-15(18)14(16(19)20)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,18)(H,19,20) |
InChI Key |
AGBVYXSPMCGAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
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